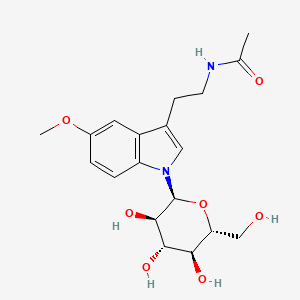
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is a chemical compound that serves as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt. This compound is a glucuronide derivative of Melatonin, a hormone that plays a crucial role in regulating circadian rhythms and acts as an antioxidant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves multiple steps. The starting material is typically Melatonin, which undergoes a series of chemical reactions to introduce the glucuronide moiety. The reaction conditions often involve the use of solvents like methanol, ethanol, water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and development purposes.
化学反应分析
Types of Reactions
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucuronides.
科学研究应用
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.
Biology: The compound is studied for its role in biological processes, particularly in relation to melatonin metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its antioxidant properties and its role in regulating circadian rhythms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves its interaction with melatonin receptors. The compound acts as an agonist at the MT1 and MT2 receptors, similar to melatonin. This interaction helps regulate circadian rhythms and provides antioxidant protection. The molecular targets include various enzymes and receptors involved in melatonin metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
6-Hydroxymelatonin: A naturally occurring metabolite of melatonin with similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin derivative that acts as a precursor to melatonin and has similar biological activities.
Uniqueness
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability. This makes it a valuable intermediate in the synthesis of other melatonin derivatives and glucuronide compounds.
属性
分子式 |
C19H26N2O7 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-[2-[5-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O7/c1-10(23)20-6-5-11-8-21(14-4-3-12(27-2)7-13(11)14)19-18(26)17(25)16(24)15(9-22)28-19/h3-4,7-8,15-19,22,24-26H,5-6,9H2,1-2H3,(H,20,23)/t15-,16-,17+,18-,19+/m1/s1 |
InChI 键 |
CJEWBCBXNUGMNH-FQBWVUSXSA-N |
手性 SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
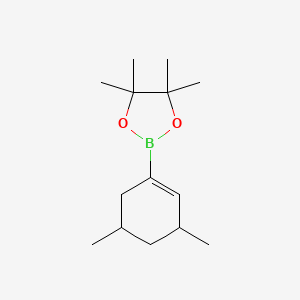
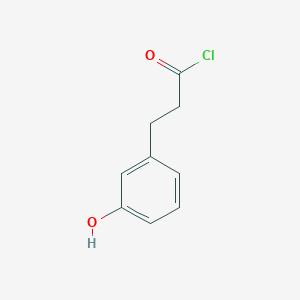




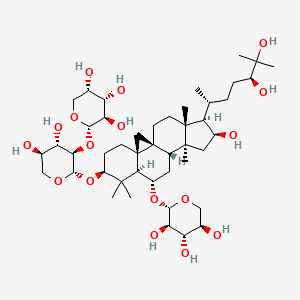
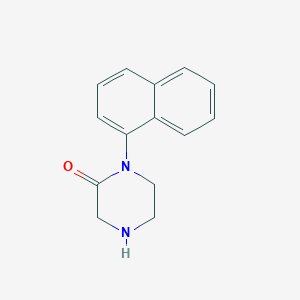
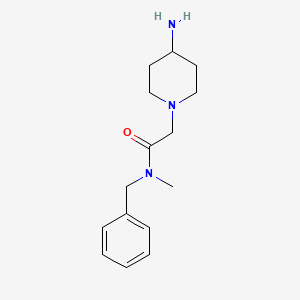

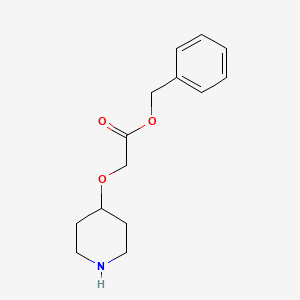

![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
